1-Benzyl-3-bromopyrrolidine
Overview
Description
1-Benzyl-3-bromopyrrolidine is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol It is a brominated derivative of pyrrolidine, characterized by a benzyl group attached to the nitrogen atom and a bromine atom at the third position of the pyrrolidine ring
Preparation Methods
1-Benzyl-3-bromopyrrolidine can be synthesized through several methods. One common approach involves the hydrohalogenation of 1-benzyl-3-pyrroline using hydrobromic acid (HBr). The reaction is typically carried out at elevated temperatures (120-125°C) using a 60% aqueous HBr solution . Another method involves the bromination of 1-benzylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-3-bromopyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common reagents used in these reactions include hydrobromic acid, N-bromosuccinimide, and various catalysts for coupling reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Benzyl-3-bromopyrrolidine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of various chemicals and materials, leveraging its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromopyrrolidine involves its interaction with specific molecular targets. The bromine atom and the benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with proteins and enzymes, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-bromopyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-iodopyrrolidine: Contains an iodine atom, which may exhibit different reactivity and properties.
1-Benzyl-3-fluoropyrrolidine: Fluorine substitution can significantly alter the compound’s characteristics.
The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic effects provided by the bromine atom .
Properties
IUPAC Name |
1-benzyl-3-bromopyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJTPBOJBQGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569868 | |
Record name | 1-Benzyl-3-bromopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38042-74-9 | |
Record name | 1-Benzyl-3-bromopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-bromopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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